molecular formula C11H14O4 B1504511 2-(2,4,5-Trimethoxyphenyl)acetaldehyde CAS No. 22973-79-1

2-(2,4,5-Trimethoxyphenyl)acetaldehyde

Cat. No.: B1504511
CAS No.: 22973-79-1
M. Wt: 210.23 g/mol
InChI Key: GQVQIDNOGMVDMN-UHFFFAOYSA-N
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Description

2-(2,4,5-Trimethoxyphenyl)acetaldehyde is a chemical compound characterized by its molecular formula C₁₁H₁₅O₃ It is a derivative of phenylacetaldehyde with three methoxy groups (-OCH₃) attached to the benzene ring at positions 2, 4, and 5

Synthetic Routes and Reaction Conditions:

  • Starting from 2,4,5-Trimethoxybenzaldehyde: The compound can be synthesized by the reduction of 2,4,5-trimethoxybenzaldehyde using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • From 2,4,5-Trimethoxyphenylmagnesium Bromide: Another method involves the Grignard reaction, where 2,4,5-trimethoxyphenylmagnesium bromide reacts with formaldehyde to form the desired aldehyde.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents, as well as the control of reaction parameters such as temperature and pressure, are crucial for efficient production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.

  • Substitution: Electrophilic substitution reactions can occur at the benzene ring, especially at positions ortho and para to the methoxy groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used for oxidation.

  • Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed for reduction.

  • Substitution: Reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products Formed:

  • Oxidation: 2-(2,4,5-Trimethoxyphenyl)acetic acid

  • Reduction: 2-(2,4,5-Trimethoxyphenyl)ethanol

  • Substitution: Nitro derivatives or sulfonated products

Scientific Research Applications

2-(2,4,5-Trimethoxyphenyl)acetaldehyde has diverse applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory agents.

  • Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(2,4,5-Trimethoxyphenyl)acetaldehyde exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

  • Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • 2,4,5-Trimethoxyphenethylamine

  • 1-(2,4,5-Trimethoxyphenyl)propan-2-one

  • 3,4,5-Trimethoxyphenylacetic acid

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Properties

IUPAC Name

2-(2,4,5-trimethoxyphenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-13-9-7-11(15-3)10(14-2)6-8(9)4-5-12/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVQIDNOGMVDMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CC=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697610
Record name (2,4,5-Trimethoxyphenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22973-79-1
Record name (2,4,5-Trimethoxyphenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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